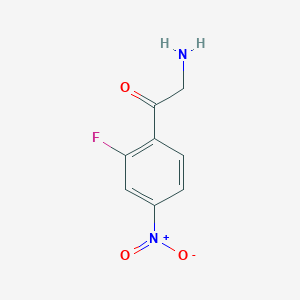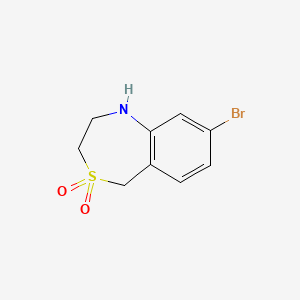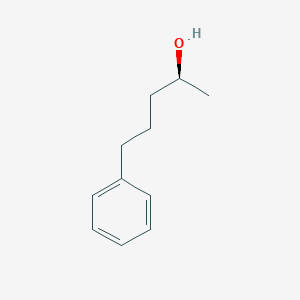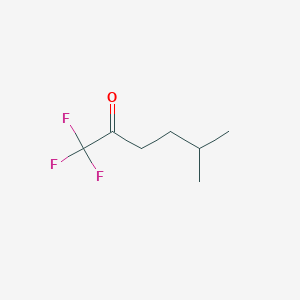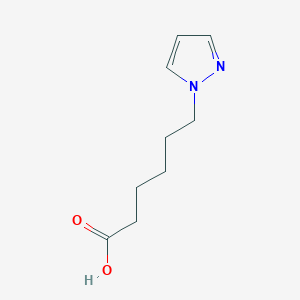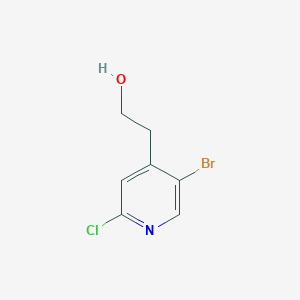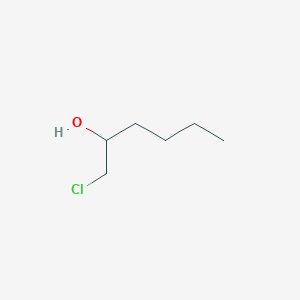
1-Chlorohexan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorohexan-2-OL is an organic compound with the molecular formula C6H13ClO It is a chlorinated alcohol, where a chlorine atom is attached to the second carbon of a hexanol chain
Métodos De Preparación
1-Chlorohexan-2-OL can be synthesized through several methods:
Synthetic Routes: One common method involves the chlorination of hexan-2-OL using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production: Industrially, this compound can be produced by the reaction of hexan-2-OL with hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride (ZnCl2). This method is scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
1-Chlorohexan-2-OL undergoes various chemical reactions:
Oxidation: It can be oxidized to form 1-chlorohexan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield hexan-2-OL, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles. For example, reacting with sodium azide (NaN3) can produce 2-azidohexanol.
Common Reagents and Conditions: These reactions often require specific conditions such as temperature control, inert atmosphere, and appropriate solvents to ensure high yields and selectivity.
Major Products: The major products formed from these reactions include 1-chlorohexan-2-one, hexan-2-OL, and 2-azidohexanol.
Aplicaciones Científicas De Investigación
1-Chlorohexan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of chlorinated alcohols on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Chlorohexan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom in the molecule can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
1-Chlorohexan-2-OL can be compared with other similar compounds:
2-Chlorohexane: Unlike this compound, 2-Chlorohexane lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Hexan-2-OL: This compound is similar but lacks the chlorine atom, resulting in different reactivity and applications.
1-Chlorohexane: This compound has the chlorine atom on the first carbon, leading to different chemical properties and reactivity compared to this compound.
Propiedades
Número CAS |
52802-07-0 |
|---|---|
Fórmula molecular |
C6H13ClO |
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
1-chlorohexan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-2-3-4-6(8)5-7/h6,8H,2-5H2,1H3 |
Clave InChI |
KYLWPCMAKMOTED-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


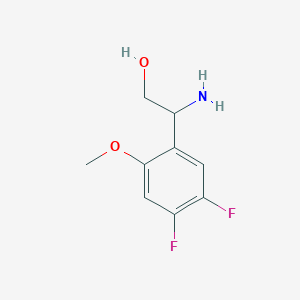

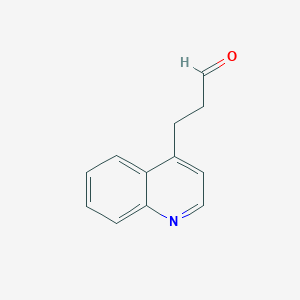
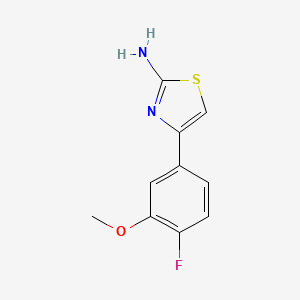
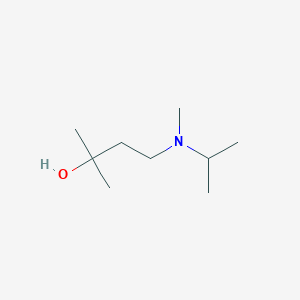
![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
